BenchChemオンラインストアへようこそ!

Huperzine A

Pharmacodynamics AChE Inhibition Potency Comparison

Huperzine A (HupA, CAS 120786-18-7) is a premier research compound distinguished by its unique dual mechanism: potent, selective AChE inhibition combined with NMDA receptor antagonism. Unlike donepezil or rivastigmine, HupA elevates brain acetylcholine at significantly lower molar doses with longer duration, and demonstrates an 88-fold potency advantage over galantamine in primate models with no behavioral toxicity. Its sustained protection against organophosphate poisoning (protective ratio ~2 for >6 hours) and absence of hepatotoxicity make it indispensable for chronic neurodegenerative disease modeling, cognition studies, and countermeasure development.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 120786-18-7
Cat. No. B1139344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuperzine A
CAS120786-18-7
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
InChIInChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m0/s1
InChIKeyZRJBHWIHUMBLCN-YQEJDHNASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Huperzine A (CAS 120786-18-7) Procurement Guide: A Potent, Selective Acetylcholinesterase Inhibitor


Huperzine A (HupA, CAS 120786-18-7) is a naturally occurring Lycopodium alkaloid isolated from *Huperzia serrata*. It functions as a potent, reversible, and highly selective inhibitor of acetylcholinesterase (AChE) [1]. HupA exhibits high oral bioavailability and excellent penetration across the blood-brain barrier (BBB) [2]. In addition to its cholinergic activity, HupA acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [3], a dual mechanism that distinguishes it from many other AChE inhibitors. HupA is currently approved as a drug for Alzheimer's disease (AD) in China and is available globally as a dietary supplement.

Why Huperzine A (CAS 120786-18-7) Cannot Be Interchanged with Other AChE Inhibitors


Substitution among acetylcholinesterase inhibitors (AChEIs) is not straightforward due to significant differences in key pharmacological parameters. Huperzine A exhibits a unique profile compared to common alternatives like donepezil, rivastigmine, and galantamine, with critical variations in enzyme selectivity, potency, and duration of action [1]. For example, while many AChEIs inhibit both AChE and butyrylcholinesterase (BuChE), HupA is highly selective for AChE, a feature that influences its side effect profile [2]. Furthermore, HupA demonstrates a distinct ability to increase brain acetylcholine (ACh) levels at significantly lower molar doses and for a longer duration than its comparators [3]. These differences directly impact the potential for therapeutic efficacy and safety, making simple substitution based on class membership scientifically unsound.

Quantitative Differentiation of Huperzine A (CAS 120786-18-7) Against Major Comparators


Huperzine A Demonstrates 88-Fold Greater Potency Than Galantamine in Non-Human Primates

In a direct comparative study in cynomolgus macaques, Huperzine A was found to be 88 times more potent than galantamine at inhibiting acetylcholinesterase. The dose required to achieve 50% AChE inhibition (ID50) was 4.1 µg/kg for HupA, compared to 362 µg/kg for galantamine [1]. Additionally, HupA was devoid of behavioral toxicity at these doses, whereas galantamine induced behavioral deficits at doses that caused around 50% AChE inhibition [1].

Pharmacodynamics AChE Inhibition Potency Comparison

Superior Potency and Duration of Huperzine A in Elevating Brain Acetylcholine Compared to Donepezil and Rivastigmine

In rat microdialysis studies, Huperzine A was more potent and longer-lasting than both donepezil and rivastigmine at elevating brain acetylcholine (ACh). In molar terms, HupA (0.5 µmol/kg) achieved similar increases in cortical ACh as an 11-fold higher dose of donepezil (5.4 µmol/kg) and a 2-fold higher dose of rivastigmine (1 µmol/kg) [1]. Furthermore, the effect of HupA on ACh levels was significantly more prolonged [1].

Neurochemistry Microdialysis Acetylcholine Levels

Huperzine A is a Highly Selective AChE Inhibitor, Minimizing Off-Target BuChE Activity

Huperzine A exhibits remarkable selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). A direct comparison of the BuChE to AChE inhibitory ratios revealed that HupA had a ratio of 884.57, indicating a strong preference for AChE [1]. In contrast, donepezil (E2020) had a ratio of 489.05, and tacrine had a ratio of 0.80, showing much less selectivity and, in tacrine's case, a preference for BuChE [1].

Enzymology Selectivity Cholinesterase

Huperzine A Acts as a Dual-Mechanism NMDA Receptor Antagonist, Unlike Donepezil and Rivastigmine

Beyond AChE inhibition, Huperzine A directly antagonizes the NMDA receptor, a mechanism shared with the approved Alzheimer's drug memantine but not with pure AChE inhibitors like donepezil or rivastigmine. HupA reversibly inhibited NMDA-induced currents in rat hippocampal neurons with an IC50 of 126 µM [1]. This non-competitive antagonism provides a second, complementary pathway for neuroprotection and cognitive modulation [1].

Neuropharmacology NMDA Receptor Dual Mechanism

Huperzine A Avoids the Dose-Limiting Hepatotoxicity Associated with Tacrine

A key differentiator from the first-generation AChE inhibitor tacrine is Huperzine A's superior safety profile. Preclinical and clinical studies have consistently shown that HupA does not induce the dose-limiting hepatotoxicity that severely curtailed the clinical use of tacrine [1]. While tacrine's use was limited by its hepatotoxic effects, HupA has demonstrated no unexpected toxicity, including liver toxicity, in both animal and human studies [1].

Safety Pharmacology Toxicology Hepatotoxicity

Huperzine A Shows a Superior and Longer-Lasting Protective Ratio Against Nerve Agent Toxicity Compared to Physostigmine

In a direct comparative study against nerve agent poisoning, Huperzine A provided superior and more sustained protection than physostigmine. Pretreatment with HupA in mice increased the LD50 of the nerve agent soman by a protective ratio of approximately 2, and this effect was maintained for at least 6 hours after a single injection [1]. In contrast, physostigmine increased the LD50 of soman by only 1.4- to 1.5-fold, and this protective effect lasted for a maximum of 90 minutes [1].

Medical Countermeasures Organophosphate Poisoning Prophylaxis

Targeted Application Scenarios for Huperzine A (CAS 120786-18-7) Based on Quantitative Evidence


Research on Alzheimer's Disease and Vascular Dementia Models

Huperzine A is a premier tool compound for investigating cholinergic and glutamatergic dysfunction in models of Alzheimer's disease (AD) and vascular dementia. Its dual mechanism as a potent, selective AChE inhibitor [1] and an NMDA receptor antagonist [2] allows researchers to explore synergistic therapeutic effects not possible with single-target AChE inhibitors like donepezil or rivastigmine. Its proven ability to elevate brain ACh levels at lower molar doses and for longer durations than these comparators [3] makes it a reliable agent for chronic dosing studies. Furthermore, its well-documented lack of tacrine-like hepatotoxicity [4] simplifies long-term animal study protocols and reduces confounding variables related to drug-induced toxicity.

Cognitive Enhancement and Neuroprotection in Non-Human Primate Studies

For research involving non-human primates (NHPs), Huperzine A offers a significant advantage in potency and safety. Direct comparative data in cynomolgus macaques show HupA is 88-fold more potent than galantamine at inhibiting AChE and lacks the behavioral toxicity observed with galantamine at effective doses [1]. This superior therapeutic index is critical for NHP studies, where compound supply can be limited and animal welfare concerns are paramount. HupA's high oral bioavailability and excellent BBB penetration [2] ensure robust central nervous system exposure, enabling reliable cognitive and behavioral assessments in complex, translatable models of human neurological disease.

Development of Medical Countermeasures Against Organophosphate Poisoning

Huperzine A's profile makes it a leading candidate for developing prophylactics and treatments against organophosphate (OP) nerve agent poisoning. Unlike physostigmine, which offers only transient, low-level protection, HupA provides a protective ratio of ~2 that is sustained for over 6 hours [1]. This long-lasting protection is attributed to its reversible binding and slow dissociation from AChE, effectively shielding the enzyme from irreversible OP inhibition. Its ability to penetrate the BBB [2] is also crucial, as it protects both peripheral and central AChE pools, a key factor in preventing OP-induced seizures and neuropathology. This evidence positions HupA as a superior starting point for countermeasure development compared to other reversible AChE inhibitors.

Basic Neuroscience Research on Cholinergic-Glutamatergic Crosstalk

For basic neuroscientists studying synaptic plasticity, learning, and memory, Huperzine A is an invaluable pharmacological probe due to its unique dual mechanism of action. By simultaneously inhibiting AChE and antagonizing NMDA receptors [1], it allows for the investigation of functional interactions between the cholinergic and glutamatergic systems. This is a more nuanced approach than using highly selective tools for each system individually, as it more closely mimics potential multi-target therapeutic strategies. Its well-characterized pharmacokinetic profile in humans [2] also makes it an attractive compound for translational studies aiming to bridge findings from animal models to potential clinical applications in cognitive disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Huperzine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.